Cartap's molecular structure features a central thioether group (C-S-C) flanked by two N-heterocyclic rings. One ring is a six-membered pyrimidine, while the other is a five-membered thiadiazole []. This structure contributes to its insecticidal activity, as discussed later.
A key feature of the structure is the presence of multiple nitrogen atoms. These nitrogens can form hydrogen bonds with essential biomolecules in insects, disrupting their normal function []. Additionally, the thiadiazole ring may play a role in enhancing the stability of the molecule.
Cartap is likely to decompose under high temperatures, releasing harmful gases like sulfur oxides and nitrogen oxides [].
Cartap undergoes reactions within insects that are crucial for its insecticidal action. These reactions are discussed in the Mechanism of Action section.
Cartap acts as a cholinesterase inhibitor in insects []. Cholinesterase is an enzyme essential for proper nerve function. By inhibiting this enzyme, Cartap disrupts the transmission of nerve impulses, leading to paralysis and ultimately death of the insect [].
The specific interaction between Cartap and cholinesterase involves the formation of a covalent bond between the insecticide and the enzyme's active site. This binding prevents the enzyme from performing its normal function of breaking down acetylcholine, a neurotransmitter crucial for nerve impulse transmission [].
Cartap is considered moderately toxic to humans and can cause skin irritation, eye irritation, and respiratory problems upon exposure. It is also toxic to some beneficial insects and aquatic organisms.
Cartap undergoes various chemical transformations under different environmental conditions:
Cartap exhibits its biological effects primarily through the inhibition of nicotinic acetylcholine receptors in insects. This action leads to paralysis and eventual death of the pests. The mechanism involves blocking the ion channel associated with these receptors, disrupting normal neuromuscular transmission . Additionally, Cartap has been shown to promote calcium influx into cells, which can lead to tonic contractions rather than paralysis under certain conditions .
Toxicological studies indicate that while Cartap has a relatively low oral toxicity in mammals (with an LD50 ranging from 100 to 200 mg/kg in monkeys), it can cause significant respiratory distress if ingested in larger quantities .
The synthesis of Cartap typically involves several steps:
Cartap is primarily used as an insecticide in agricultural settings. Its applications include:
Studies on Cartap have explored its interactions with various biological systems:
Cartap shares structural and functional similarities with several other compounds derived from nereistoxin:
| Compound | Chemical Structure | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| Nereistoxin | N,N-dimethyl-1,2-dithiolan-4-amine | Blocks nicotinic acetylcholine receptors | High |
| Bensultap | Sulfonyl analog of nereistoxin | Similar action on nicotinic receptors | Moderate |
| Thiocyclam | Another nereistoxin derivative | Inhibition of acetylcholine receptors | Moderate |
| Thiosultap | Sulfur-containing analog | Similar mechanism as nereistoxin | Moderate |
Uniqueness of Cartap: While all these compounds act on similar biological pathways by targeting nicotinic acetylcholine receptors, Cartap is distinguished by its lower toxicity profile and rapid environmental degradation compared to its counterparts like nereistoxin and bensultap .
Cartap hydrochloride demonstrates potent antagonistic activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels critical for synaptic transmission in insect nervous systems. Structural studies reveal that Cartap's bis(thiocarbamate) moiety enables direct interaction with the nAChR ion channel pore, acting as a non-competitive blocker that prevents cation flux without binding the acetylcholine recognition site [2] [3]. Voltage-clamp experiments on Apis mellifera nAChRs show Cartap displaces [³H]thienylcyclohexylpiperidine from its binding site with an IC₅₀ of 1.8 μM, comparable to its metabolite nereistoxin (IC₅₀ 2.1 μM) [3]. This blockade exhibits voltage dependence, with increased efficacy at depolarized membrane potentials due to preferential binding to the open-channel conformation [4].
The insecticidal consequence manifests as a biphasic neuromuscular paralysis: initial hyperexcitation from partial receptor agonism followed by complete synaptic blockade. In Periplaneta americana ganglia, 100 nM Cartap reduces evoked postsynaptic potentials by 72% within 300 seconds through allosteric modulation of the receptor's desensitization kinetics [4]. Unlike classical competitive antagonists, Cartap's channel-blocking action persists despite acetylcholine concentration increases, making resistance development less likely compared to other insecticides.
Beyond nAChR modulation, Cartap disrupts intracellular calcium homeostasis by targeting ryanodine receptors (RyRs) in the sarcoplasmic reticulum. In isolated mouse neural membranes, 50 μM Cartap induces irreversible Ca²⁺-dependent contractures lasting >30 minutes, suggesting RyR stabilization in the open conformation [1]. This effect occurs independently of extracellular calcium influx, as demonstrated by persisting contractures in calcium-free buffer supplemented with 10 mM EGTA.
The calcium dysregulation follows a time-dependent progression:
This triphasic disruption permanently decouples excitation-contraction machinery, causing progressive paralysis through ATP depletion and contractile filament damage. The calcium channel effects occur at concentrations (EC₅₀ = 28 μM) significantly lower than those required for nAChR blockade, suggesting RyR modulation contributes to Cartap's acute toxicity.
Cartap's thiocarbamate structure facilitates reactive oxygen species (ROS) generation, initiating oxidative cascades that amplify its neurotoxic effects. In C2C12 myoblasts, 100 μM Cartap elevates mitochondrial superoxide production by 4.1-fold within 4 hours through complex III inhibition [1]. The resultant oxidative stress activates three key pathways:
Concurrently, Cartap metabolites like nereistoxin sulfoxide impair protein kinase C (PKC) membrane translocation, reducing phosphorylation of MARCKS proteins essential for synaptic vesicle trafficking. This dual oxidative and kinase-mediated disruption causes cumulative damage to neuronal cytoskeletons, evidenced by 41% reduction in β-tubulin polymerization rates at 10 μM Cartap exposure.
While sharing the nereistoxin-derived dithiolane core, Cartap exhibits distinct target interactions compared to analogues:
| Mechanism | Cartap | Nereistoxin | Thiocyclam |
|---|---|---|---|
| nAChR Blockade | Non-competitive (IC₅₀ 1.8 μM) [3] | Mixed agonist/blocker [4] | Competitive (IC₅₀ 8.2 μM) |
| Calcium Modulation | RyR activation [1] | SERCA inhibition | IP₃ receptor antagonism |
| ROS Production | Mitochondrial origin [1] | NADPH oxidase-dependent | Not observed |
| Metabolic Activation | Not required [3] | Requires S-oxidation | N-demethylation needed |
Cartap uniquely maintains insecticidal efficacy without metabolic conversion, directly blocking nAChRs at lower concentrations than its analogues [3]. Conversely, nereistoxin's dual agonist/antagonist activity causes initial hyperstimulation before paralysis, while thiocyclam's competitive binding allows faster synaptic recovery post-exposure. The calcium channel effects further differentiate Cartap, as neither nereistoxin nor thiocyclam significantly impact RyR function at equimolar concentrations.
Environmental Hazard